molecular formula C13H21NO5 B13694032 Ethyl 1-Boc-4-oxopyrrolidine-3-acetate

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate

Cat. No.: B13694032
M. Wt: 271.31 g/mol
InChI Key: AKCMTEPAOJKTOS-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate is a chemical compound with the molecular formula C12H19NO5. It is commonly used as a building block in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of the Boc Group: The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate involves its role as a protected intermediate in organic synthesis. The Boc group protects the nitrogen atom in the pyrrolidine ring, preventing unwanted side reactions. This allows for selective reactions at other sites on the molecule. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate can be compared with other similar compounds, such as:

    Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate: Similar in structure but with a carboxylate group instead of an acetate group.

    Ethyl 1-Boc-4-oxopyrrolidine-3-propionate: Similar but with a propionate group.

    Ethyl 1-Boc-4-oxopyrrolidine-3-butyrate: Similar but with a butyrate group.

These compounds share the pyrrolidine ring and Boc protection but differ in the ester group attached to the ring. The choice of ester group can influence the compound’s reactivity and applications.

This compound stands out due to its specific ester group, which makes it suitable for certain synthetic applications where other esters might not be as effective.

Biological Activity

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate is a pyrrolidine derivative known for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in organic synthesis to protect amines. Its molecular formula is C12H19NO5C_{12}H_{19}NO_5 with a molecular weight of approximately 257.28 g/mol .

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings regarding its biological interactions and therapeutic potential.

This compound has been studied for its interactions with various biological targets, including:

  • Enzyme Inhibition : Some studies suggest that pyrrolidine derivatives can act as reversible inhibitors of glutamine transporters, which are implicated in cancer cell metabolism .
  • Anticancer Activity : Investigations into the anticancer properties of related compounds have shown that they can inhibit the growth of several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The potency of these compounds was evaluated against nonmalignant cell lines to assess selectivity .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cells. The compound was found to suppress cell growth effectively, although its potency was lower compared to established anticancer agents such as tamoxifen .

Study 2: Interaction with Glutamine Transporters

Another research focused on the compound's ability to inhibit glutamine transporters, suggesting a potential pathway for its anticancer effects. This study highlighted the importance of maintaining the Boc protecting group to enhance membrane permeability, which could improve therapeutic availability .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:

Compound NameBiological ActivityPotency (IC50)Reference
This compoundAnticancer (MCF-7, SK-BR-3)Moderate
Pyrrolidine Derivative AInhibition of Glutamine TransportersLow
Pyrrolidine Derivative BAnticancer (various cell lines)High

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)6-9-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3

InChI Key

AKCMTEPAOJKTOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(CC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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